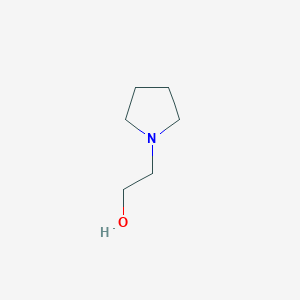
2,5-ジメチルフェニルボロン酸
概要
説明
2,5-Dimethylphenylboronic acid is a biochemical reagent . It is also known as p-Xyleneboronic acid . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylphenylboronic acid is represented by the linear formula (CH3)2C6H3B(OH)2 . This indicates that the compound consists of a phenyl ring with two methyl groups (CH3) and a boronic acid group (B(OH)2).Chemical Reactions Analysis
2,5-Dimethylphenylboronic acid is used as a reactant in various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
2,5-Dimethylphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 186-191 degrees Celsius . The compound is soluble in methanol .科学的研究の応用
センシング用途
2,5-ジメチルフェニルボロン酸: は、ジオールとフッ化物やシアン化物などの強いルイス塩基と可逆的な共有結合を形成する能力があるため、センシング用途で広く使用されています . この特性は、均一なアッセイと不均一な検出システムの両方で利用されています。この化合物は、センシング材料の界面またはバルクサンプル内で使用することができ、さまざまな生物学的および化学物質の検出に汎用性があります。
生物医学的用途
生物医学の分野では、2,5-ジメチルフェニルボロン酸誘導体はキトサンで官能化され、グルコース感受性ポリマーが生成されています . これらのポリマーは、糖尿病治療における自己調節インスリン放出に特に有望であり、診断剤として機能しています。また、ポリオール化合物と相互作用する能力により、創傷治癒や腫瘍ターゲティングにも可能性を示しています。
有機合成
試薬として、2,5-ジメチルフェニルボロン酸は有機合成、特に鈴木-宮浦カップリング反応で使用されています . この用途は、医薬品や電子デバイス用の材料など、複雑な有機分子の構築に不可欠です。
タンパク質操作と修飾
2,5-ジメチルフェニルボロン酸: は、タンパク質の操作と修飾において役割を果たします。 これは、生物学的ラベリングに使用でき、研究者はさまざまな環境におけるタンパク質の挙動を追跡して研究することができます .
治療法開発
最後に、2,5-ジメチルフェニルボロン酸は、治療法の開発に関与しています。 ポリオールと共有結合を形成する能力は、特定の細胞や組織を標的とする薬物送達システムを作成するために利用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,5-Dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2,5-Dimethylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . During this process, the boronic acid transfers its organyl group (the 2,5-dimethylphenyl group) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2,5-Dimethylphenylboronic acid, leads to the formation of new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Result of Action
The result of the action of 2,5-Dimethylphenylboronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,5-Dimethylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent is crucial for the success of the reaction . It’s also worth noting that 2,5-Dimethylphenylboronic acid should be stored in a dark place, sealed, and in a dry environment .
生化学分析
Biochemical Properties
2,5-Dimethylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and in the study of carbohydrate interactions. In biochemical contexts, 2,5-Dimethylphenylboronic acid interacts with enzymes, proteins, and other biomolecules that have diol-containing structures. For example, it can bind to the active sites of enzymes that utilize diol-containing substrates, potentially inhibiting their activity .
Cellular Effects
The effects of 2,5-Dimethylphenylboronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, 2,5-Dimethylphenylboronic acid may inhibit enzymes involved in glycolysis or other metabolic pathways, leading to changes in cellular energy production and overall metabolism . Additionally, its interaction with cell surface receptors or transporters can modulate signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dimethylphenylboronic acid exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules, such as carbohydrates and glycoproteins. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2,5-Dimethylphenylboronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylphenylboronic acid can change over time due to its stability and potential degradation. The compound is generally stable under normal conditions but may degrade when exposed to excessive heat or strong oxidizing agents . Long-term studies in vitro and in vivo have shown that 2,5-Dimethylphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in metabolic pathways . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 2,5-Dimethylphenylboronic acid in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of 2,5-Dimethylphenylboronic acid can cause liver and kidney damage, as well as other systemic effects . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
2,5-Dimethylphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism, such as those in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, 2,5-Dimethylphenylboronic acid can affect the activity of enzymes involved in the synthesis and degradation of other biomolecules, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,5-Dimethylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For example, 2,5-Dimethylphenylboronic acid may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 2,5-Dimethylphenylboronic acid can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2,5-Dimethylphenylboronic acid may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 2,5-Dimethylphenylboronic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMZKLJLVGQZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370238 | |
| Record name | 2,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85199-06-0 | |
| Record name | 2,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 2,5-dimethylphenylboronic acid play in the context of the described research?
A1: The research focuses on synthesizing and characterizing new palladium(II) N-heterocyclic carbene (NHC) complexes and evaluating their catalytic activity in Suzuki cross-coupling reactions []. 2,5-Dimethylphenylboronic acid is used as a model substrate, alongside chlorobenzene, to assess the efficiency of these newly synthesized complexes in facilitating the Suzuki reaction.
Q2: Does the research discuss the specific interaction of 2,5-dimethylphenylboronic acid with the palladium catalysts or provide insights into the reaction mechanism?
A2: Unfortunately, the abstract does not delve into the specific mechanistic details of how 2,5-dimethylphenylboronic acid interacts with the palladium catalysts during the Suzuki coupling. It primarily focuses on the synthesis and structural characterization of the catalysts themselves. The abstract mentions that "a clear correlation of the size of the cycloalkyl moiety with the turnover number achieved for the coupling of chlorobenzene and 2,5-dimethylphenylboronic acid" was observed []. This suggests that the size of the cycloalkyl group on the NHC ligand influences the catalyst's effectiveness in facilitating the coupling reaction with 2,5-dimethylphenylboronic acid, but the specific nature of this influence is not elaborated upon.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

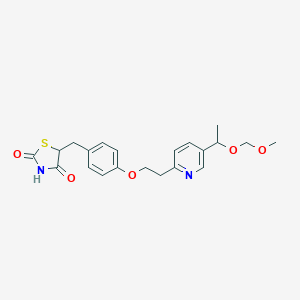



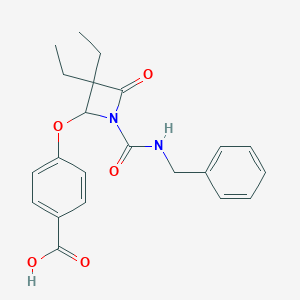
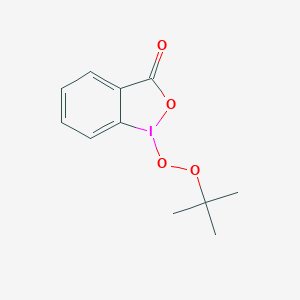

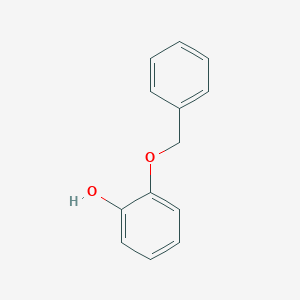
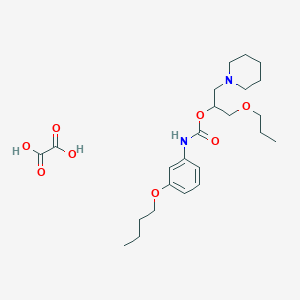


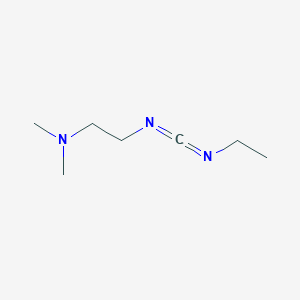
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
